![molecular formula C25H22N4O6 B2828300 methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 923192-46-5](/img/no-structure.png)

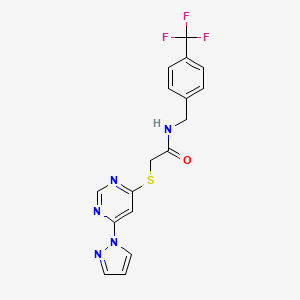

methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[3,2-d]pyrimidin-1(2H)-one ring, the introduction of the methoxybenzyl group, and the acylation of the amino group to form the benzoate .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学研究应用

Anticancer Properties

Methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has shown promise in inhibiting breast cancer. Researchers synthesized this compound and evaluated its cytotoxic activity against breast cancer cells. The molecular docking study revealed a more negative binding free energy than tamoxifen, suggesting its potential as an anticancer agent .

Hybrid Compound Synthesis

The compound was synthesized using a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. Computational methods, including molecular docking and MD simulation, were employed to explore its potency against breast cancer .

ERα Inhibition

The title compound likely exerts its cytotoxic effects through ERα inhibition. Understanding its interaction with estrogen receptors is crucial for drug development .

Chalcone-Salicylate Hybridization

Chalcones are natural products with diverse biological activities. This compound combines chalcone and salicylic acid moieties, potentially enhancing its pharmacological properties. Further studies are needed to explore its full therapeutic potential .

In Silico Approaches

Computational tools, such as molecular docking and MD simulations, play a vital role in predicting drug behavior. Researchers used these methods to assess the compound’s binding affinity and stability .

Future Anticancer Drug Candidate

Given its cytotoxic activity and ERα inhibition, methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate holds promise as a potential anticancer drug candidate. Further preclinical and clinical investigations are warranted .

For more details, you can refer to the original research article here . If you have any other specific fields you’d like me to explore, feel free to ask! 😊

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate' involves the condensation of 4-aminobenzoic acid with 4-methoxybenzaldehyde to form the Schiff base, which is then cyclized with acetic anhydride and ammonium acetate to form the pyrido[3,2-d]pyrimidine ring. The resulting compound is then acetylated with acetic anhydride and reacted with N-(tert-butoxycarbonyl)-L-aspartic acid to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "4-methoxybenzaldehyde", "acetic anhydride", "ammonium acetate", "N-(tert-butoxycarbonyl)-L-aspartic acid", "methyl iodide", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-aminobenzoic acid with 4-methoxybenzaldehyde in the presence of sodium hydroxide to form the Schiff base.", "Step 2: Cyclization of the Schiff base with acetic anhydride and ammonium acetate in dichloromethane to form the pyrido[3,2-d]pyrimidine ring.", "Step 3: Acetylation of the pyrido[3,2-d]pyrimidine ring with acetic anhydride and triethylamine in diethyl ether to form the intermediate.", "Step 4: Reaction of the intermediate with N-(tert-butoxycarbonyl)-L-aspartic acid in methanol to form the final product.", "Step 5: Methylation of the final product with methyl iodide and triethylamine in dichloromethane to form the methyl ester." ] } | |

CAS 编号 |

923192-46-5 |

产品名称 |

methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate |

分子式 |

C25H22N4O6 |

分子量 |

474.473 |

IUPAC 名称 |

methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H22N4O6/c1-34-19-11-5-16(6-12-19)14-29-23(31)22-20(4-3-13-26-22)28(25(29)33)15-21(30)27-18-9-7-17(8-10-18)24(32)35-2/h3-13H,14-15H2,1-2H3,(H,27,30) |

InChI 键 |

JTQNLDBKUUWGJT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)

![1-[2-(Trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)

![N-(2-chloro-4-methylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2828219.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2828220.png)

![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2828221.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828222.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate](/img/structure/B2828225.png)

![1-benzyl-9-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2828228.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2828231.png)

![1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2828238.png)

![N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2828240.png)